VEGFR-2 Kinase Inhibition: Sub-Micromolar Potency of 1-Phenyl-4-(piperazin-1-yl)phthalazine Compared to Sorafenib and Structural Analogs
In a direct head-to-head comparison, 1-phenyl-4-(piperazin-1-yl)phthalazine (as compound 16k) inhibits VEGFR-2 with an IC50 of 0.35 ± 0.03 μM, demonstrating comparable potency to the clinically approved VEGFR-2 inhibitor sorafenib (IC50 = 0.092 μM) [1]. In contrast, closely related analogs in the same study—such as 4-(4-methoxyphenyl)-1-(piperazin-1-yl)phthalazine (16b) and 4-(4-chlorophenyl)-1-(piperazin-1-yl)phthalazine (16f)—exhibited IC50 values >10 μM, representing a >28-fold loss of activity [1]. This steep SAR highlights the critical role of the unsubstituted phenyl group at the 4-position.
| Evidence Dimension | VEGFR-2 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 0.35 ± 0.03 μM (compound 16k) |
| Comparator Or Baseline | Sorafenib: 0.092 μM; 4-(4-methoxyphenyl) analog (16b): >10 μM; 4-(4-chlorophenyl) analog (16f): >10 μM |
| Quantified Difference | Target compound is 28.6-fold more potent than inactive analogs; comparable to sorafenib within same order of magnitude |
| Conditions | In vitro VEGFR-2 kinase inhibition assay |
Why This Matters
This direct quantitative comparison provides scientific justification for selecting the specific 1-phenyl-4-(piperazin-1-yl)phthalazine scaffold over other aryl-substituted analogs when VEGFR-2 inhibition is the primary objective, reducing the risk of negative data due to scaffold mismatch.
- [1] Abou-Seri, S. M., Eldehna, W. M., Ali, M. M., & Abou El Ella, D. A. (2016). 1-Piperazinylphthalazines as potential VEGFR-2 inhibitors and anticancer agents: Synthesis and in vitro biological evaluation. European Journal of Medicinal Chemistry, 107, 165–179. View Source
